molecular formula C12H17NO B2746193 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 917828-25-2

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B2746193
CAS RN: 917828-25-2
M. Wt: 191.274
InChI Key: CCKMVVKXIWOUQD-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically important alkylaminophenol compound . It belongs to a class of heterocycle compounds containing amine and phenol groups . This compound has been synthesized by the Petasis reaction .


Synthesis Analysis

The synthesis of this compound is achieved through the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The mild reaction conditions make it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound primarily involve the Petasis reaction . This reaction involves the interaction of aldehyde, amine, and boronic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated using various spectroscopic techniques and quantum chemical calculations . These include bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .

Scientific Research Applications

Synthesis and Spectral Studies

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, a biologically significant alkylaminophenol compound, is synthesized via the Petasis reaction. Its structural properties are explored through various spectroscopic methods like FTIR, NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. Quantum chemical calculations, including density functional theory (DFT), are used to assess its molecular properties, HOMO and LUMO energies, and thermodynamic parameters, demonstrating its theoretical and experimental compatibility (Ulaş, 2021).

Inorganic Biochemistry

In the field of inorganic biochemistry, derivatives of this compound and similar structures are used to create models for enzymes like purple acid phosphatases. These models are essential for understanding the enzymatic mechanisms and can be studied through NMR spectroscopy and other techniques (Bosch et al., 2016).

Corrosion Inhibition

This compound has applications in the field of corrosion science. It's used to study corrosion inhibition, especially in acidic environments. For example, its effectiveness as an inhibitor for carbon steel in hydrochloric acid is analyzed using weight loss, polarization, and electrochemical impedance spectroscopy (Hegazy et al., 2012).

Electrochemistry

In electrochemistry, derivatives of this compound are studied for their electrochemical properties. These studies include the synthesis of Schiff base monomers and their oligomers, which are characterized by various techniques like NMR, FT-IR, and UV–vis spectroscopy. These compounds are also examined for their potential in electrochromic applications (Kaya et al., 2014).

Anti-Cancer and Anti-Inflammatory Studies

4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound, is synthesized and investigated for potential anti-cancer and anti-inflammatory applications. It exhibits significant inhibition of cancer cell lines and demonstrates high anti-inflammatory activity, indicating its potential in medical research (Zulfiqar et al., 2021).

Catalysis

This compound and its derivatives are utilized in catalysis, specifically in the alkylation of phenol with tert-butyl alcohol. The catalytic activity and kinetics of this reaction are explored using ionic liquids, demonstrating its effectiveness in increasing phenol conversion (Elavarasan et al., 2011).

Future Directions

The future directions for the study of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol could involve further investigation of its potential applications in medical treatments, particularly in cancer therapy . Additionally, more comprehensive quantum chemical calculations could provide deeper insights into its structural properties .

Mechanism of Action

Target of Action

It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.

Mode of Action

Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.

Result of Action

Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.

properties

IUPAC Name

2-methyl-4-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMVVKXIWOUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaB(OAc)3H (11.8 g, 0.056 mol) was added in portions for 15 min to a mixture of pyrrolidine (3.3 mL, 0.041 mol) and 2-methyl-4-hydroxybenzaldehyde (5 g, 0.037 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (10 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with K2CO3 to pH 9 (30 mL) and extracted with EtOAc (4×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (6.06 g, 86%) was obtained as white crystals. H-NMR (400 MHz)-data (DMSO-d6, J, Hz): 9.18 (br s, 1H, OH); 6.83 (s, 2H, ArH); 3.79 (s, 3H, CH3); 3.44 (s, 2H, CH2Ar); 2.36-2.44 (m, 4H, CH2CH2CH2CH2,); 1.65-1.72 (m, 4H, CH2CH2CH2CH2).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
86%

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